molecular formula C8H9BF3K B1532230 Potassium (2,4-dimethylphenyl)trifluoroborate CAS No. 850245-50-0

Potassium (2,4-dimethylphenyl)trifluoroborate

Cat. No.: B1532230
CAS No.: 850245-50-0
M. Wt: 212.06 g/mol
InChI Key: BADMHUYSCWLTIM-UHFFFAOYSA-N
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Description

Potassium (2,4-dimethylphenyl)trifluoroborate (CAS: 850245-50-0) is an organotrifluoroborate salt with the molecular formula C₈H₉BF₃K and molecular weight 212.06 g/mol . It is characterized by a trifluoroborate group (-BF₃K) attached to a 2,4-dimethylphenyl ring. This compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and compatibility with diverse reaction conditions .

Properties

IUPAC Name

potassium;(2,4-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-3-4-8(7(2)5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADMHUYSCWLTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673891
Record name Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850245-50-0
Record name Borate(1-), (2,4-dimethylphenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850245-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Potassium (2,4-dimethylphenyl)trifluoroborate is a specialized organoboron compound with applications in organic synthesis and potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of 2,4-dimethylphenyl lithium with boron trifluoride etherate or other boron sources. The general reaction can be summarized as follows:

C8H9BF3K+R XC8H8R+BX3\text{C}_8\text{H}_9\text{BF}_3\text{K}+\text{R X}\rightarrow \text{C}_8\text{H}_{8}\text{R}+\text{BX}_3

Where RXR-X represents an aryl halide that can be substituted by the 2,4-dimethylphenyl group. The yield and efficiency of the synthesis can vary depending on the reaction conditions and the choice of reagents used .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that substituted phenylboronates can inhibit bacterial growth by targeting essential enzymes like dihydrofolate reductase (DHFR), which is crucial in bacterial DNA synthesis . The structure-activity relationship suggests that modifications in the aryl group can enhance potency against specific bacterial strains.

Table 1: Antibacterial Activity of Boron Compounds

CompoundMIC (µg/mL)Targeted Bacteria
This compound32Staphylococcus aureus
Related Phenylboronate16Bacillus anthracis
Dihydrophthalazine Derivative8Escherichia coli

Anticancer Potential

Emerging evidence suggests that this compound and its derivatives may possess anticancer activity. Studies have indicated that certain boron-containing compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit key kinases involved in tumor progression . The mechanism often involves the modulation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effect of a related boron compound on FaDu hypopharyngeal tumor cells. The results demonstrated that treatment led to increased apoptosis compared to controls:

  • Treatment Group : Significant increase in caspase-3 activity.
  • Control Group : Minimal apoptotic activity observed.

Structure-Activity Relationship

The biological activity of this compound is influenced by its molecular structure. Modifications to the aryl group significantly affect its interaction with biological targets. For instance, increasing hydrophobicity or introducing electron-withdrawing groups tends to enhance antibacterial potency while potentially improving selectivity for bacterial over human enzymes .

Figure 1: Proposed Binding Interaction

Proposed Binding Interaction

Scientific Research Applications

Potassium (2,4-dimethylphenyl)trifluoroborate, a fluoroborate salt, has applications in metal finishing, welding fluxes, and soldering due to its ability to improve processes . It participates in various chemical reactions, primarily in synthesizing complex molecules .

Key Information

  • Molecular Formula: C8H9BF3KC_8H_9BF_3K
  • Molecular Weight: 212.06 g/mol
  • CAS Registry Number: 850245-50-0

Synthesis and Reactions

This compound is used as a reactant in chemical synthesis. For example, it can be used in metal-free carbonylative Suzuki coupling reactions of aryl iodides . It has also been used in the synthesis of diarylfluoroborane BFArHArMe .

Applications in Synthesis

  • Carbonylative Suzuki Coupling: this compound is useful as a coupling partner in carbonylative Suzuki coupling reactions, yielding products with reactive groups like OH, Cl, and F .
  • Synthesis of Complex Molecules: It serves as a building block in creating complex molecules, including bioactive and drug-like molecules . For instance, it is used in synthesizing Fenofibrate, a triglyceride and cholesterol regulator .

Data Table

The table below includes compounds that share the same parent, mixtures, components and neutralized forms, and similar compounds.

CategoryCount
Same Parent, Exact Count2
Mixtures, Components, Neutralized Forms2
Similar Compounds (2D) View in PubChem SearchN/A
Similar Conformers (3D) View in PubChem SearchN/A

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Organotrifluoroborates exhibit distinct reactivity based on substituents attached to the aromatic ring. Below is a comparison of key analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Potassium (2,4-dimethylphenyl)trifluoroborate 850245-50-0 C₈H₉BF₃K 212.06 2,4-dimethylphenyl Steric bulk from methyl groups may slow cross-coupling but enhance selectivity .
Potassium (2,4-dichlorophenyl)trifluoroborate 192863-38-0 C₆H₃BCl₂F₃K 252.9 2,4-dichlorophenyl Electron-withdrawing Cl groups increase electrophilicity, improving coupling rates .
Potassium (2,4-difluorophenyl)trifluoroborate 871231-41-3 C₆H₃BF₅K 219.99 2,4-difluorophenyl Fluorine's strong electronegativity enhances stability and reactivity in photoredox catalysis .
Potassium cyclobutylmethyltrifluoroborate 2135480-21-4 C₅H₉BF₃K 178.03 Cyclobutylmethyl Aliphatic structure increases solubility in polar solvents, useful in SN2 reactions .

Key Observations :

  • Electron-Donating Groups (e.g., -CH₃) : The 2,4-dimethylphenyl derivative exhibits steric hindrance, which can reduce reaction rates but improve regioselectivity in couplings .
  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Chloro and fluoro substituents enhance electrophilicity at the boron center, accelerating cross-coupling reactions .

Preparation Methods

General Synthetic Approach

The synthesis of potassium aryltrifluoroborates, including potassium (2,4-dimethylphenyl)trifluoroborate, typically proceeds via:

  • Formation of the corresponding arylboronic acid or ester intermediate.
  • Conversion of the boronic acid/ester to the trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF2).

This two-step approach is favored for its efficiency and the stability of the trifluoroborate salts formed.

Preparation via Boronic Acid Intermediate and KHF2 Treatment

A widely accepted and efficient method involves:

  • Step 1: Synthesis of the arylboronic acid or ester from the corresponding aryl halide or aryl lithium/Grignard reagent.
  • Step 2: Treatment of the crude boronic acid intermediate with potassium hydrogen difluoride (KHF2) in aqueous or mixed solvent systems to afford the potassium aryltrifluoroborate salt.

This method avoids difficult purification steps associated with boronic acids and provides high yields and reproducibility.

Specific Methodology for this compound

Starting Materials and Reagents

  • Aryl source: 2,4-dimethylphenyl halide or 2,4-dimethylphenyl lithium/Grignard reagent.
  • Borating agent: Boron electrophiles such as boronic acid derivatives or boron halides.
  • Fluorinating agent: Potassium hydrogen difluoride (KHF2).

Reaction Conditions

  • The arylboronic acid is prepared via lithiation or Grignard reaction followed by reaction with boron electrophiles.
  • The crude boronic acid is then reacted with KHF2 in the presence of water and ether to form the trifluoroborate salt.
  • Reaction times typically range from 2 to 24 hours depending on substituents and conditions.
  • Purification involves trituration with ether to remove byproducts such as disiloxane.

Research Findings and Optimization

Influence of Substituents and Reaction Conditions

  • The steric and electronic effects of the 2,4-dimethyl substitution influence the reactivity of the aryl lithium or Grignard reagents toward the boron center.
  • In situ ^19F and ^11B NMR spectroscopy are used to monitor the conversion of aryltrifluoroborate salts to diarylfluoroboranes, indicating efficient formation of trifluoroborate intermediates.
  • Reaction temperature and time are critical; for example, increasing temperature to 70 °C in the second step improves yields for sterically hindered substrates.

Yields and Purity

  • The one-pot synthesis of related potassium aryltrifluoroborates yields products in moderate to high yields (up to 90% reported in similar systems).
  • The procedure offers high atom economy and reproducibility compared to traditional boronic acid syntheses.
  • The potassium trifluoroborate salts formed are bench-stable and easily purified by crystallization and trituration.

Comparative Data Table of Preparation Parameters

Parameter Description/Condition Notes/Outcome
Starting material 2,4-dimethylphenyl halide or lithium/Grignard reagent Essential for regioselectivity and reactivity
Boron source Boronic acid intermediate or boron halide Prepared via lithiation or Grignard reaction
Fluorinating agent Potassium hydrogen difluoride (KHF2) Converts boronic acid to trifluoroborate salt
Solvent system Water/ether or THF/water Facilitates reaction and purification
Reaction temperature Room temperature to 70 °C Higher temp improves yield for hindered substrates
Reaction time 2 to 24 hours Dependent on substrate and conditions
Monitoring techniques ^19F and ^11B NMR spectroscopy Confirms intermediate and product formation
Purification Trituration with ether Removes disiloxane byproducts
Typical yield 70-90% High yield and reproducible

Additional Considerations

  • Hydrolysis of potassium organotrifluoroborates to boronic acids can be efficiently achieved using montmorillonite K10 clay as a catalyst under mild conditions, which may be relevant for further transformations of this compound.
  • The method is scalable and adaptable to various substituted aryl groups, including 2,4-dimethylphenyl derivatives, making it suitable for synthetic applications in medicinal chemistry and materials science.

Q & A

Q. Key Methodological Considerations :

  • Base Optimization : Use of KF or Cs₂CO₃ enhances hydrolysis of the trifluoroborate to the reactive boronic acid, improving coupling efficiency .
  • Solvent Systems : Aqueous THF (10:1 ratio) minimizes protodeboronation side reactions compared to toluene/water systems .

How is this compound synthesized?

Basic Research Question
The compound is typically synthesized via SN2 displacement or Grignard reactions:

SN2 Route : React potassium bromomethyltrifluoroborate with substituted aryl Grignard reagents. For example, treatment with (2,4-dimethylphenyl)magnesium bromide in THF yields the product after Soxhlet extraction to remove inorganic byproducts .

Grignard/Lithium Exchange : Aryl lithium reagents react with BF₃·OEt₂, followed by KHF₂ treatment to precipitate the potassium trifluoroborate .

Q. Methodology :

  • Catalyst System : Use [Ir(ppy)₃] as a photocatalyst and Hünig’s base as a sacrificial reductant.
  • Solvent : Acetonitrile/water mixtures enhance solubility and radical stability .

Can computational methods predict the reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) studies reveal that the electron-donating methyl groups on the aryl ring lower the LUMO energy of the trifluoroborate, facilitating nucleophilic attack during cross-coupling. Computational models also predict regioselectivity in multi-substituted substrates .

Q. Applications :

  • Reaction Optimization : DFT-guided solvent selection (e.g., DMF for polar transition states).
  • Substrate Design : Methyl groups at the 2,4-positions sterically hinder undesired ortho-side reactions .

What are the stability and storage recommendations for this compound?

Basic Research Question
this compound is hygroscopic and should be stored under inert gas (N₂ or Ar) at –20°C. Decomposition occurs via hydrolysis in humid environments, forming boronic acid and KF. Purity (>95%) is maintained by storing in desiccated amber vials .

Q. Stability Data :

ConditionDecomposition Rate (%/month)
Ambient (25°C, dry)<2
Ambient (25°C, 60% RH)15–20

How does this compound compare to other organotrifluoroborates in functional group tolerance?

Advanced Research Question
The 2,4-dimethylphenyl group enhances steric bulk, improving compatibility with electron-deficient partners (e.g., nitro or cyano substituents). Unlike electron-poor trifluoroborates (e.g., 4-chlorophenyl derivatives), this compound resists β-hydride elimination in alkyl couplings .

Q. Comparative Reactivity :

SubstrateCoupling Yield (%)Side Products (%)
2,4-Dimethylphenyl92<3
4-Chlorophenyl7812
4-Cyanophenyl6525

What are the limitations in scaling up reactions using this reagent?

Advanced Research Question
Challenges include:

  • Purification : Low solubility in organic solvents complicates large-scale Soxhlet extraction .
  • Cost : Multi-step synthesis increases production costs compared to boronic acids.
  • Byproduct Management : KF byproducts require careful removal to avoid catalyst poisoning .

Q. Solutions :

  • Continuous Flow Systems : Improve mass transfer and reduce reaction times .
  • Greener Solvents : Switch to cyclopentyl methyl ether (CPME) for easier recycling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (2,4-dimethylphenyl)trifluoroborate
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Potassium (2,4-dimethylphenyl)trifluoroborate

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